1-butyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-butyl-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidin-2-one core, a benzodiazole ring, and a phenoxybutyl side chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxybutyl Side Chain: This step involves the alkylation of the benzodiazole ring with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidin-2-one Core: The final step involves the cyclization of the intermediate product with butylamine under reflux conditions to form the pyrrolidin-2-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxybutyl side chain, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-butyl-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-butyl-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxybutyl side chain may enhance the compound’s binding affinity and specificity, while the pyrrolidin-2-one core can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 1-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethanol
- 1-(4-phenoxybutyl)-1H-benzimidazole
Uniqueness
1-butyl-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H31N3O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-butyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H31N3O2/c1-2-3-15-27-19-20(18-24(27)29)25-26-22-13-7-8-14-23(22)28(25)16-9-10-17-30-21-11-5-4-6-12-21/h4-8,11-14,20H,2-3,9-10,15-19H2,1H3 |
InChI Key |
LTUDZQRCEWJDCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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